molecular formula C11H16FNO B1403607 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 933585-52-5

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No. B1403607
CAS RN: 933585-52-5
M. Wt: 197.25 g/mol
InChI Key: SZWKYFFRHIDYKB-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as 4-fluoropropoxyamphetamine, is a synthetic compound that has been used in scientific research to study the effects of various biochemical and physiological processes. It is a derivative of phenethylamine, a class of compounds that have been studied for their effects on the central nervous system. This compound has been found to have a variety of effects on the body, and has been used in research to study its potential therapeutic applications.

Scientific Research Applications

Drug Discovery

This compound has shown promise in the realm of drug discovery . Its structure is conducive to modifications that can lead to the development of new pharmacological agents. For instance, its incorporation into larger molecules could result in compounds with potential antibacterial , antimycobacterial , or anti-inflammatory properties .

Material Science

In material science , the compound’s unique properties can be harnessed to create novel materials with specific characteristics. It could be used as a precursor for synthesizing polymers or coatings that require a degree of fluorination to enhance their durability or chemical resistance.

Biotechnology

“1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine” may have applications in biotechnology , particularly in the development of bioactive molecules that can interact with enzymes or receptors within biological systems. This interaction could be pivotal in understanding disease mechanisms or developing new therapeutic strategies.

Antioxidant Research

The compound’s potential to act as an antioxidant makes it a candidate for research into combating oxidative stress-related diseases. Its ability to donate electrons and neutralize free radicals could be valuable in studying conditions like neurodegenerative diseases or cancer .

Chemical Synthesis

As a versatile building block in chemical synthesis , this compound can be used to construct a wide array of chemical entities. Its reactivity with various functional groups makes it a valuable tool for synthetic chemists looking to design complex molecules.

Analytical Chemistry

In analytical chemistry , derivatives of this compound could be developed as fluorescent probes or reagents for detecting specific ions or molecules. Its structural features allow for the introduction of fluorescent groups, which can be used in imaging or sensing technologies.

Mechanism of Action

properties

IUPAC Name

1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKYFFRHIDYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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